molecular formula C10H13NO2 B1317573 Methyl 3-amino-4-ethylbenzoate CAS No. 24812-93-9

Methyl 3-amino-4-ethylbenzoate

Cat. No.: B1317573
CAS No.: 24812-93-9
M. Wt: 179.22 g/mol
InChI Key: ADYSZCGUXDZDGN-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-ethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group at the third position and an ethyl group at the fourth position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-ethylbenzoate typically involves the esterification of 3-amino-4-ethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of 3-amino-4-ethylbenzoic acid and methanol into the reactor, along with the acid catalyst, followed by continuous removal of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form Methyl 3-amino-4-ethylbenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Methyl 3-nitro-4-ethylbenzoate.

    Reduction: Methyl 3-amino-4-ethylbenzyl alcohol.

    Substitution: Methyl 3-halo-4-ethylbenzoate.

Scientific Research Applications

Methyl 3-amino-4-ethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Methyl 3-amino-4-ethylbenzoate can be compared with other similar compounds such as Methyl 3-amino-4-methylbenzoate and Methyl 4-amino-3-ethylbenzoate. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of the amino and ethyl groups in this compound contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • Methyl 3-amino-4-methylbenzoate
  • Methyl 4-amino-3-ethylbenzoate
  • Methyl 3-nitro-4-ethylbenzoate

Properties

IUPAC Name

methyl 3-amino-4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYSZCGUXDZDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Charged methyl 4-ethyl-3-nitrobenzoate (5.0 g, 23.92 mmol), Pd/C (500 mg) and methanol (50 mL) to a flask, purged with hydrogen and stirred at r.t. overnight. It was then filtered and concentrated to give 4.0 g of the title compound (94%). 1H NMR (400 MHz, CDCl3): δ 1.26 (3H, t, J=7.6 Hz), 2.54 (2H, q, J=7.6 Hz), 3.73 (2H, s), 3.87 (3H, s), 7.12 (1H, d, J=8.0 Hz), 7.35 (1H, s), 7.41 (1H, d, J=7.6 Hz). [M+H] Calc'd for C10H13NO2, 180. Found, 180.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

The method described in Step 2. of Example 1 was applied to a solution of 35 (0.17 g) in methanol (20 mL) and 10% hydrochloric acid/water (5 mL) to prepare the above named compound. NMR (300 MHz, CDCl3) δ 7.40 (1H, d, J=8 Hz), 7.34 (1H, s), 7.10 (1H, d, J=8 Hz), 3.88 (3H, s), 3.71 (2H, b), 2.54 (2H, q, J=8 Hz), 1.26 (3H, t, J=8 Hz).
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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